1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole
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Overview
Description
1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by its fused ring structure, which includes both an imidazole and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylbenzimidazole with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or viral replication, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2-phenyl-1H-imidazole
- 2-phenyl-1H-benzimidazole
- 1-benzyl-1H-benzimidazole
Uniqueness
1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole is unique due to its fused ring structure, which combines the properties of both imidazole and benzimidazole rings. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
36289-16-4 |
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Molecular Formula |
C22H17N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-benzyl-2-phenylimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C22H17N3/c1-3-9-17(10-4-1)15-24-21(18-11-5-2-6-12-18)16-25-20-14-8-7-13-19(20)23-22(24)25/h1-14,16H,15H2 |
InChI Key |
DHHYBVJPUFBCNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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